molecular formula C21H30N2O B10852031 N-n-heptyl-7-methoxytacrine hydrochloride

N-n-heptyl-7-methoxytacrine hydrochloride

Cat. No.: B10852031
M. Wt: 326.5 g/mol
InChI Key: XRCKCYUZWSKFGD-UHFFFAOYSA-N
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Description

N-n-heptyl-7-methoxytacrine hydrochloride is a chemical compound known for its potential use as a cholinesterase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-n-heptyl-7-methoxytacrine hydrochloride typically involves the alkylation of 7-methoxytacrine with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-n-heptyl-7-methoxytacrine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of N-n-heptyl-7-methoxytacrine, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

N-n-heptyl-7-methoxytacrine hydrochloride exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, thereby enhancing cholinergic transmission. The compound binds to the active site of acetylcholinesterase, blocking its activity and leading to increased levels of acetylcholine in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-n-heptyl-7-methoxytacrine hydrochloride is unique due to its specific alkyl chain length, which influences its binding affinity and inhibitory potency. Compared to other similar compounds, it has shown promising results in preclinical studies for its effectiveness as a cholinesterase inhibitor .

Properties

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

N-heptyl-7-methoxy-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C21H30N2O/c1-3-4-5-6-9-14-22-21-17-10-7-8-11-19(17)23-20-13-12-16(24-2)15-18(20)21/h12-13,15H,3-11,14H2,1-2H3,(H,22,23)

InChI Key

XRCKCYUZWSKFGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC1=C2CCCCC2=NC3=C1C=C(C=C3)OC

Origin of Product

United States

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